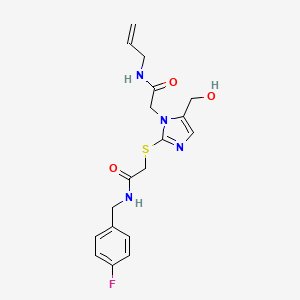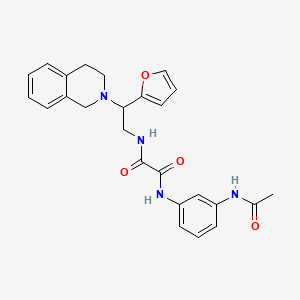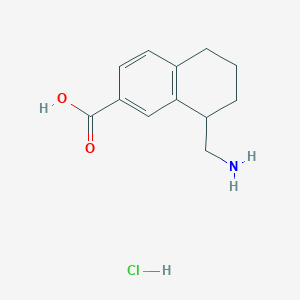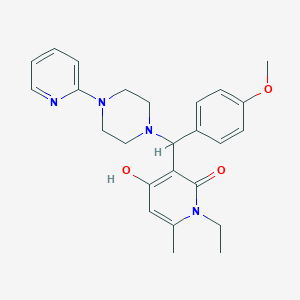![molecular formula C15H23NO4 B2442975 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid CAS No. 2253632-42-5](/img/structure/B2442975.png)
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is a compound of interest due to its unique structural features and potential applications across various scientific domains. This article delves into its synthesis, chemical behavior, and practical uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid typically involves:
Starting Materials: : The synthesis starts with cyclohexyl derivatives, which are essential to form the cyclohexyl ring system.
Formation of Amide Linkage: : The coupling of cyclohexyl derivative with 2-methylpropan-2-yl oxycarbonylamino using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Incorporation of Prop-2-ynoic Acid: : A propargylation step introduces the prop-2-ynoic acid moiety under basic conditions, commonly using sodium hydride (NaH) in DMF (dimethylformamide).
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Industrial methods often utilize:
Batch Processing: : In controlled environments ensuring optimal temperature and pH.
Continuous Flow Synthesis: : To enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid undergoes various chemical reactions, such as:
Oxidation: : Formation of carbonyl groups under oxidative conditions.
Reduction: : Hydrogenation reactions yielding saturated derivatives.
Substitution: : Nucleophilic substitutions at reactive sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Using nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: : Yields ketones or aldehydes.
Reduction: : Produces alcohols or alkanes.
Substitution: : Forms substituted amides or thiols derivatives.
Applications De Recherche Scientifique
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is widely used in:
Chemistry: : As an intermediate for synthesizing complex molecules.
Biology: : In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: : Potential precursor for pharmaceutical compounds.
Industry: : Utilized in material science for the development of novel materials.
Mécanisme D'action
The effects of 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid are exerted through:
Molecular Targets: : Specific proteins or enzymes it interacts with.
Pathways Involved: : Modulation of biochemical pathways, potentially affecting cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropan-2-yl N-[3-(cyclohexylcarbamoyl)prop-2-ynyl]amide: : Shares structural similarities with slight variations in functional groups.
Cyclohexylcarbamic acid tert-butyl ester: : Differing primarily by the position of functional groups.
Uniqueness
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is unique due to its specific combination of cyclohexyl and prop-2-ynoic acid moieties, providing distinct reactivity and applications.
By understanding the comprehensive details of this compound, researchers and chemists can harness its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
3-[(1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h11-12H,4-6,9-10H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGANDSGOWSJU-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
![2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2442900.png)
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)

![N-[1-(furan-2-yl)propan-2-yl]thiophene-3-carboxamide](/img/structure/B2442906.png)


![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)
![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
